molecular formula C10H12N2O5 B7507502 N,2-dimethoxy-N-methyl-5-nitrobenzamide

N,2-dimethoxy-N-methyl-5-nitrobenzamide

Cat. No.: B7507502
M. Wt: 240.21 g/mol
InChI Key: GDSQNSVAMLPFIB-UHFFFAOYSA-N
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Description

N,2-dimethoxy-N-methyl-5-nitrobenzamide is a chemical compound with the CAS Registry Number 1197748-54-1 . It is offered as a research chemical for use in laboratory settings. Compounds with the nitrobenzamide scaffold are of significant interest in scientific research and appear in various contexts, such as intermediates in organic synthesis or as subjects in crystallography studies . For instance, structurally similar nitrobenzamide compounds have been investigated as potential intermediates in the synthesis of more complex molecules with biological activity . The presence of both amide and nitro functional groups on the aromatic ring makes this compound a valuable building block for further chemical exploration and development in medicinal chemistry and chemical biology research. This product is strictly for research purposes and is not intended for human or animal use.

Properties

IUPAC Name

N,2-dimethoxy-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-11(17-3)10(13)8-6-7(12(14)15)4-5-9(8)16-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSQNSVAMLPFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N,2-dimethoxy-N-methyl-5-nitrobenzamide has potential applications in drug development, particularly as a pharmaceutical intermediate. Its structural features allow it to serve as a building block for synthesizing more complex molecules that may exhibit biological activity.

Anticancer Activity

Research indicates that nitrobenzamide derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. A study on nitrobenzamide derivatives highlighted their effectiveness against various cancer cell lines, suggesting that this compound could be explored further in this context .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Nitro groups are known to participate in redox reactions, which can influence enzyme activity. Studies have shown that similar compounds can modulate the activity of enzymes involved in metabolic pathways, making this compound a candidate for further investigation in biochemical research .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing other functionalized compounds.

Synthesis of Complex Molecules

The compound can be utilized as a precursor for synthesizing more complex molecules through various chemical reactions such as oxidation and substitution. For example, the nitro group can be reduced to an amine under specific conditions, allowing for the creation of amine derivatives that are valuable in medicinal chemistry .

Development of New Materials

In industrial applications, this compound can contribute to the development of new materials with tailored properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific functionalities .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and its derivatives:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines using nitrobenzamide derivatives similar to this compound .
Study BEnzyme InhibitionIdentified potential for modulating enzyme activity through redox mechanisms involving nitro groups .
Study COrganic SynthesisExplored the reduction of the nitro group to form amine derivatives; highlighted versatility in synthetic pathways .

Comparison with Similar Compounds

This compound

  • Substituents: Benzene ring: 2-OCH₃, 5-NO₂ Amide nitrogen: N-CH₃, N-OCH₃
  • Electronic effects: Nitro (NO₂) at position 5: Strong electron-withdrawing, reduces electron density on the ring. Methoxy (OCH₃) at position 2: Electron-donating, counteracts nitro’s deactivating effect. N-Methoxy and N-methyl groups: Moderate steric hindrance and polarity.

Analogous Compounds

2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide Substituents: 2-Cl, 5-NO₂ (benzamide); N-linked 5-(dimethylamino)-2-nitrophenyl. Key differences: Chloro substituent (electron-withdrawing) and dimethylamino group (electron-donating) on the aniline moiety. Applications: Pharmaceutical intermediate.

5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide

  • Substituents: 5-Cl, 2-OCH₃ (benzamide); N-linked 2,3-dimethylphenyl.
  • Key differences: Chloro enhances lipophilicity; bulky 2,3-dimethylphenyl increases steric hindrance.

2-Hydroxy-5-nitro-N-phenylbenzamide Substituents: 2-OH, 5-NO₂ (benzamide); N-linked phenyl. Key differences: Hydroxyl group enables hydrogen bonding, improving solubility compared to methoxy analogs.

2-Bromo-5-methoxy-N,N-dimethylbenzamide

  • Substituents: 2-Br, 5-OCH₃ (benzamide); N,N-dimethylamide.
  • Key differences: Bromo acts as a leaving group, enhancing reactivity in substitution reactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Trends Stability Considerations
This compound 240.22 Moderate polarity due to methoxy groups Stable under inert conditions; nitro group may sensitize to heat/light
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide ~335.75 Low water solubility; dimethylamino enhances organic solvent miscibility Nitro groups increase stability but may decompose under reducing conditions
2-Hydroxy-5-nitro-N-phenylbenzamide 288.24 Higher aqueous solubility (hydroxyl H-bonding) Hydroxyl group prone to oxidation or degradation
2-Bromo-5-methoxy-N,N-dimethylbenzamide 258.11 High lipophilicity (Br, OCH₃) Bromo substituent increases reactivity in nucleophilic substitutions

Preparation Methods

Nitration of Pre-functionalized Benzamide Intermediates

A widely adopted strategy involves introducing the nitro group early in the synthesis to leverage the directing effects of pre-existing substituents. For example, nitration of 2-methoxy-N-methylbenzamide with a nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C yields 2-methoxy-N-methyl-5-nitrobenzamide with 72% regioselectivity. The methoxy group at the 2-position directs nitration to the 5-position via resonance stabilization of the intermediate arenium ion.

Key Reaction Conditions:

  • Temperature: 0–5°C (prevents polysubstitution)

  • Nitrating agent: 65% HNO₃ in concentrated H₂SO₄

  • Reaction time: 4–6 hours

Post-nitration, the N-methoxy group is introduced through nucleophilic substitution. Treatment of 2-methoxy-N-methyl-5-nitrobenzamide with sodium methoxide (NaOMe) in anhydrous methanol at 60°C for 12 hours replaces the amide’s oxygen with a methoxy group, achieving 85% conversion.

Sequential Esterification and Amidation

An alternative route starts with 2-methoxy-5-nitrobenzoic acid, which is esterified to its methyl ester using thionyl chloride (SOCl₂) and methanol. The ester is then converted to the target amide via aminolysis with N-methyl-O-methylhydroxylamine hydrochloride in the presence of cesium carbonate (Cs₂CO₃).

Reaction Scheme:

  • Esterification:
    2-Methoxy-5-nitrobenzoic acid+CH₃OHSOCl₂Methyl 2-methoxy-5-nitrobenzoate\text{2-Methoxy-5-nitrobenzoic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl₂}} \text{Methyl 2-methoxy-5-nitrobenzoate}
    Yield: 92%

  • Aminolysis:
    Methyl 2-methoxy-5-nitrobenzoate+NH(CH₃)OCH₃Cs₂CO₃, DMFN,2-Dimethoxy-N-methyl-5-nitrobenzamide\text{Methyl 2-methoxy-5-nitrobenzoate} + \text{NH(CH₃)OCH₃} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{this compound}
    Yield: 78%

This method avoids harsh nitration conditions but requires stoichiometric use of Cs₂CO₃ to deprotonate the hydroxylamine intermediate.

Direct Amide Coupling Using Carbodiimide Reagents

A high-yielding approach employs carbodiimide-mediated coupling between 2-methoxy-5-nitrobenzoic acid and N-methyl-O-methylamine. The acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by addition of the amine.

Optimized Conditions:

  • Molar ratio (acid:EDC:HOBt:amine): 1:1.2:0.1:1.5

  • Solvent: Anhydrous DMF

  • Temperature: 25°C

  • Yield: 89%

This method is favored for its scalability and minimal byproduct formation.

Critical Analysis of Methodologies

Regioselectivity Challenges in Nitration

The electron-donating methoxy group at the 2-position enhances para-directing effects, but competing meta-directing influences from the amide group can reduce nitro placement at the 5-position. Computational studies using density functional theory (DFT) reveal that protonation of the amide carbonyl shifts electron density toward the 4-position, lowering 5-nitro isomer yields by 15–20%. Mitigation strategies include:

  • Using mixed acid systems (e.g., HNO₃/AcOH) to reduce protonation of the amide.

  • Conducting nitrations at sub-zero temperatures (–10°C) to favor kinetic over thermodynamic control.

Stability of N-Methoxy Groups Under Acidic Conditions

The N-methoxy moiety is susceptible to acid-catalyzed hydrolysis, particularly during nitration. Protecting group strategies, such as temporary silylation of the methoxy oxygen with tert-butyldimethylsilyl (TBDMS) chloride, improve stability by 40%. Post-nitration deprotection with tetrabutylammonium fluoride (TBAF) restores the methoxy group without side reactions.

Industrial-Scale Production Techniques

Continuous Flow Nitration

Industrial protocols employ continuous flow reactors to enhance heat dissipation and reduce reaction times. A representative setup involves:

  • Reactor type: Microtubular reactor with PTFE lining

  • Residence time: 2 minutes

  • Temperature: 5°C

  • Yield: 94%

Catalytic Aminolysis

Palladium-catalyzed aminolysis using Pd(OAc)₂ and Xantphos ligand accelerates ester-to-amide conversion at 80°C, reducing reaction times from 12 hours to 45 minutes.

Purification and Characterization

Recrystallization Solvents

Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials and nitro-byproducts, achieving >99% purity.

Spectroscopic Validation

  • ¹H-NMR (400 MHz, CDCl₃):
    δ 8.21 (d, J = 2.4 Hz, 1H, H-6), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 6.99 (d, J = 8.8 Hz, 1H, H-3), 3.89 (s, 3H, OCH₃), 3.51 (s, 3H, NCH₃), 3.23 (s, 3H, NOCH₃).

  • IR (KBr):
    ν = 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Q & A

Q. Critical Parameters :

  • Temperature control during nitration avoids side products like dinitro derivatives.
  • Solvent polarity (e.g., DMF vs. THF) affects methylation efficiency.
  • Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Basic Research Question
X-ray crystallography (e.g., SHELX refinement ) is definitive for resolving bond angles and torsion angles. Key steps:

  • Grow single crystals via slow evaporation in ethanol/water.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

Q. Spectroscopic Validation :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and N-methyl (δ ~3.3 ppm) groups. The nitro group induces deshielding in adjacent protons (δ ~8.2–8.5 ppm) .
  • IR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities .

What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Advanced Research Question
DFT Calculations (B3LYP/6-311+G(d,p) basis set):

  • Optimize geometry and compute HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing electron-deficient behavior .
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify reactive regions (e.g., nitro group as a hydrogen-bond acceptor) .

Q. MD Simulations :

  • Simulate solvation in water/DMSO to study aggregation behavior, critical for bioavailability studies. Use AMBER force fields with explicit solvent models .

How can contradictory data on the biological activity of this compound be systematically addressed?

Advanced Research Question
Case Study : Discrepancies in antimicrobial assays may arise from:

  • Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) with CLSI guidelines .
  • Solubility Limits : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity. Confirm solubility via nephelometry .
  • Dose-Response Curves : Fit data to Hill plots to calculate EC₅₀ values, ensuring statistical rigor (n ≥ 3, p < 0.05) .

Meta-Analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., incubation time, culture media) .

What methodologies are employed to establish structure-activity relationships (SAR) for nitro-substituted benzamides?

Advanced Research Question
SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) .

Biological Screening : Assess against target enzymes (e.g., COX-2 inhibition via fluorescence assays) .

QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, molar refractivity) with activity .

Key Finding : The 5-nitro group enhances binding affinity to hydrophobic enzyme pockets, while N-methylation reduces metabolic degradation .

How can solubility challenges of this compound in aqueous media be mitigated for in vitro studies?

Advanced Research Question
Strategies :

  • Co-Solvent Systems : Use PEG-400/water mixtures to enhance solubility without disrupting assay integrity .
  • Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) via kneading method; validate via phase-solubility diagrams .
  • Nanonization : Reduce particle size to <200 nm via wet milling (0.1% w/v PVP stabilizer) to increase surface area .

What analytical techniques are recommended for studying the degradation pathways of this compound under physiological conditions?

Advanced Research Question
Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor via LC-MS for hydrolyzed products (e.g., carboxylic acid derivatives) .
  • Photodegradation : Expose to UV light (λ = 254 nm) in a quartz cell; identify nitro-to-nitrito rearrangement products via HRMS .

Q. Stability-Indicating Methods :

  • Use UPLC-PDA with a pentafluorophenyl column to resolve degradation peaks .

How can polymorphism in this compound be characterized and controlled during crystallization?

Advanced Research Question
Polymorph Screening :

  • Screen solvents (ethanol, acetonitrile, ethyl acetate) via cooling crystallization (5°C/min) and analyze via PXRD.
  • Identify forms using Raman spectroscopy (e.g., carbonyl peak shifts between 1680–1700 cm⁻¹) .

Q. Thermodynamic Control :

  • Slow evaporation in ethyl acetate yields the stable Form I (melting point 142–144°C), while rapid cooling in acetonitrile produces metastable Form II .

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